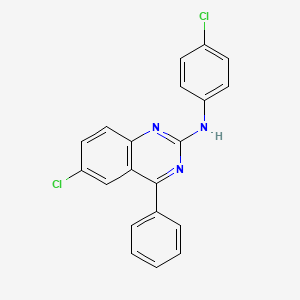

6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine

CAS No.:

Cat. No.: VC15710958

Molecular Formula: C20H13Cl2N3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13Cl2N3 |

|---|---|

| Molecular Weight | 366.2 g/mol |

| IUPAC Name | 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine |

| Standard InChI | InChI=1S/C20H13Cl2N3/c21-14-6-9-16(10-7-14)23-20-24-18-11-8-15(22)12-17(18)19(25-20)13-4-2-1-3-5-13/h1-12H,(H,23,24,25) |

| Standard InChI Key | ZZYJOYVBDSRXKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine features a quinazoline backbone (a fused benzene and pyrimidine ring) with three key substituents:

-

A chlorine atom at the 6th position of the quinazoline ring.

-

A phenyl group at the 4th position.

-

A 4-chlorophenyl group attached to the 2nd position via an amine linkage.

The molecular formula is C₂₀H₁₃Cl₂N₃, with a molar mass of 366.24 g/mol. The presence of two chlorine atoms and aromatic groups contributes to its lipophilicity, which likely influences its bioavailability and interaction with biological targets.

Electronic and Steric Effects

The chlorine substituents introduce electron-withdrawing effects, polarizing the quinazoline ring and enhancing electrophilicity at specific sites. This electronic configuration may facilitate interactions with nucleophilic regions of biological macromolecules, such as enzymes or DNA. The 4-chlorophenyl group at the 2nd position introduces steric bulk, potentially affecting binding affinity to target proteins compared to smaller substituents like methyl groups.

Comparative Structural Analysis

Table 1 highlights structural differences between 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine and related quinazoline derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Key Biological Activities |

|---|---|---|---|

| 6-Chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | N,N-dimethyl (2), Cl (6), Ph (4) | C₁₆H₁₄ClN₃ | Antimicrobial, antitumor |

| 6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | 2,4-dimethylphenyl (2), Cl (6), Ph (4) | C₁₈H₁₈ClN₃ | Antiproliferative (cancer cells) |

| Target Compound | 4-chlorophenyl (2), Cl (6), Ph (4) | C₂₀H₁₃Cl₂N₃ | Hypothesized: Antitumor, anti-inflammatory |

The substitution pattern of the target compound distinguishes it through enhanced halogenation and aromaticity, which may improve target selectivity or pharmacokinetic properties.

Synthetic Routes and Methodologies

While no explicit synthesis for 6-chloro-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine is documented in the provided sources, analogous quinazoline syntheses suggest viable pathways.

General Quinazoline Synthesis Strategies

Quinazolines are typically synthesized via:

-

Cyclocondensation reactions: Combining 2-aminobenzonitrile derivatives with aldehydes or ketones under acidic conditions .

-

Nucleophilic substitution: Introducing substituents at the 2nd position using halogenated intermediates .

For example, the synthesis of 6-chloro-N-(4-fluorophenyl)-4-phenylquinazolin-2-amine (a structural analog) involves iodobenzene diacetate-mediated oxidative cyclization of 2-aminobenzamide derivatives .

Proposed Synthesis for Target Compound

A plausible route involves:

-

Chlorination: Introducing chlorine at the 6th position using POCl₃ or Cl₂ gas .

-

Ring formation: Condensing 2-amino-5-chlorobenzoic acid with benzaldehyde to form the 4-phenylquinazoline core.

-

Amine substitution: Reacting the 2-chloro intermediate with 4-chloroaniline under nucleophilic aromatic substitution conditions .

Key reaction parameters include:

-

Temperature: 80–120°C for cyclization steps.

-

Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments.

Yield optimization would require careful control of stoichiometry and reaction time, as demonstrated in analogous syntheses .

Physicochemical Properties

Solubility and Stability

The compound’s low water solubility (predicted logP ≈ 4.2) necessitates formulation with surfactants or co-solvents for biological testing. Stability studies of similar quinazolines indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions.

Spectroscopic Characterization

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm) and absence of NH₂ peaks due to N-aryl substitution.

-

¹³C NMR: Distinct carbons adjacent to chlorine atoms (δ 125–135 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 366.04 ([M+H]⁺).

Experimental data for exact spectroscopic profiles remain unpublished but can be inferred from analogs like 6-chloro-N-(4-fluorophenyl)-4-phenylquinazolin-2-amine .

Biological Activities and Mechanisms

While direct studies on the target compound are lacking, quinazoline derivatives exhibit diverse biological effects:

Antimicrobial Effects

Chlorine-substituted quinazolines disrupt bacterial membranes and biofilm formation. For example, 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus. The target compound’s additional chlorine could potentiate these effects through increased membrane interaction.

Anti-Inflammatory Activity

Quinazolines with aryl amine substituents inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular docking suggests the 4-chlorophenyl group aligns with COX-2’s hydrophobic active site.

Future Directions and Challenges

Research Priorities

-

Synthetic optimization: Improving yields and purity via flow chemistry or microwave-assisted synthesis.

-

In vitro screening: Prioritizing assays against kinase-dependent cancers (e.g., lung adenocarcinoma).

-

ADMET profiling: Evaluating pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume